N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, linked via a carbamoylmethyl group to a thiazole ring, which is further connected to a furan-2-carboxamide moiety. Benzothiazoles are well-documented in medicinal chemistry for their roles as kinase inhibitors, antitumor agents, and antimicrobial compounds .
Properties
IUPAC Name |
N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-10-4-5-12-14(7-10)27-18(20-12)21-15(23)8-11-9-26-17(19-11)22-16(24)13-3-2-6-25-13/h2-7,9H,8H2,1H3,(H,19,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRJEWQTZAIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 6-methyl-1,3-benzothiazole-2-amine from 2-amino-6-methylbenzothiazole through a diazo-coupling reaction.
Carbamoylation: The benzothiazole derivative is then reacted with an appropriate isocyanate to form the carbamoyl intermediate.
Thiazole Formation: The carbamoyl intermediate undergoes a cyclization reaction with a thiazole derivative under basic conditions to form the desired thiazole ring.
Furan-2-carboxamide Formation: Finally, the thiazole derivative is coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and thiazole rings.
Reduction: Reduced forms of the carbamoyl and furan rings.
Substitution: Substituted benzothiazole and thiazole derivatives.
Scientific Research Applications
N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity invites comparisons with benzothiazole, thiazole, and furan-containing analogs. Below is a detailed analysis of key similarities and differences:
Structural Analogues
a) N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structure : Features a nitro-substituted benzothiazole linked to a thiadiazole ring via a thioacetamide bridge, with a phenylurea group.
- Activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 89 nM) and antiproliferative effects against HepG2 cells (IC₅₀ = 2.14 µM) .
- Key Difference : The thiadiazole and phenylurea groups enhance kinase selectivity but reduce solubility compared to the target compound’s furan-carboxamide and simpler thiazole linkage.
b) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Benzothiazole linked to a methylpiperazine via an acetamide group.
- Activity : Exhibited moderate anticancer activity, likely due to improved solubility from the piperazine moiety .
- Key Difference : The absence of a thiazole-furan system limits its structural overlap with the target compound but highlights the role of polar substituents in pharmacokinetics.
c) N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Structure : Shares the thiazole-furan-carboxamide backbone but replaces the benzothiazole with a 3-methoxybenzyl group.
Pharmacological and Physicochemical Properties
Molecular Docking and Binding Insights
Biological Activity
N-(4-{[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. The compound features a benzothiazole moiety, which is known for its pharmacological potential, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains multiple functional groups that contribute to its biological activity, including the benzothiazole and thiazole rings. These structures are known to interact with various biological targets, influencing cellular processes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against a range of pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 50 μg/mL |
| Escherichia coli | Antibacterial | 25 μg/mL |
| Candida albicans | Antifungal | 30 μg/mL |
| Mycobacterium tuberculosis | Anti-tubercular | Moderate to good activity |
The benzothiazole derivatives have been particularly noted for their ability to inhibit bacterial growth and fungal proliferation effectively .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. For example:
| Cancer Cell Line | IC50 Value |
|---|---|
| MDA-MB-231 (Breast) | 12 μM |
| SK-Hep-1 (Liver) | 15 μM |
| NUGC-3 (Gastric) | 10 μM |
These results suggest that this compound may serve as a lead compound for further development in cancer therapy .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The benzothiazole and thiazole moieties can modulate enzyme activities and influence cellular signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) : The compound has shown potential in scavenging ROS, thus protecting cells from oxidative stress .
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent clinical trial assessed the effectiveness of a related benzothiazole derivative against nosocomial infections, demonstrating a significant reduction in infection rates compared to standard treatments.
- Cancer Therapy Trials : Preclinical trials involving animal models have shown that treatment with this compound resulted in tumor regression and improved survival rates.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core (via condensation of 6-methyl-2-aminobenzothiazole with a chlorinated precursor) followed by coupling with the thiazole-furan carboxamide moiety. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions in DMF or DCM .
- Thiazole ring closure : Achieved via Hantzsch thiazole synthesis using α-haloketones and thioureas at 60–80°C .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to verify connectivity of the benzothiazole, thiazole, and furan rings. For example, the furan carbonyl typically resonates at δ ~160 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 455.08) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial Activity : Microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine MIC/MBC values. Use LB broth with 1.0 × 10 CFU/mL inoculum and 24-hour incubation at 37°C .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
Advanced Research Questions
Q. How can researchers investigate its mechanism of action against enzyme targets?
- Kinetic Studies : Use fluorescence-based assays to measure inhibition constants () for enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. For example, monitor NADH oxidation at 340 nm for dehydrogenase targets .
- Docking Simulations : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: e.g., 5KIR for COX-2) to identify key interactions (e.g., hydrogen bonds with Thr513 or hydrophobic contacts with the benzothiazole ring) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Replace the furan ring with pyrrole or thiophene to assess π-π stacking effects. For example, pyrimidine analogs in showed reduced potency, suggesting furan’s critical role .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) on the benzothiazole ring to enhance electrophilicity and target binding .
- Bioisosteric Replacement : Substitute the thiazole with oxadiazole to improve metabolic stability .
Q. How to resolve contradictory bioactivity data across studies?
- Orthogonal Assays : Cross-validate antimicrobial results using disk diffusion (Kirby-Bauer) and time-kill assays to distinguish static vs. cidal effects .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human or murine) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may explain variability in cellular assays .
Q. What strategies optimize solubility for in vivo studies?
Q. How to assess stability under oxidative/reductive conditions?
- Forced Degradation Studies : Expose to 0.1% HO (40°C, 24 hours) and analyze via HPLC for oxidation products (e.g., sulfoxide formation on the thiazole ring) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .
Q. How to evaluate synergistic effects with existing therapeutics?
- Checkerboard Assays : Combine with fluconazole (antifungal) or doxorubicin (anticancer) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) .
Q. What computational methods predict ADMET properties?
- SwissADME : Input SMILES to predict high gastrointestinal absorption (BOILED-Egg model) and CYP2D6 inhibition risk .
- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (PDB: 1AO6) to estimate plasma protein binding (>90% suggests limited free drug availability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
